6-(Propylsulfanyl)pyridin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of amines, including pyridin-2-amines, can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines to synthesize α-ketoamides .Chemical Reactions Analysis
The copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines can lead to the formation of α-ketoamides . Another reaction involves the iodine-promoted one-pot reaction of pyridin-2-amine with arylmethyl ketone and selenosulfonate .Scientific Research Applications
- Pyrimidines, including 6-(Propylsulfanyl)pyridin-2-amine, exhibit anti-inflammatory effects. These properties are attributed to their inhibitory response against vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
- Researchers have explored the structure–activity relationships (SARs) of pyrimidine derivatives to enhance their anti-inflammatory activities while minimizing toxicity. This field holds promise for developing novel anti-inflammatory agents .
Anti-Inflammatory Properties
Synthesis Methods
Mechanism of Action
Target of Action
It is known that pyrimidine-based compounds, which include 6-(propylsulfanyl)pyridin-2-amine, often target key inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
The mode of action of pyrimidine-based anti-inflammatory agents, including 6-(Propylsulfanyl)pyridin-2-amine, is generally associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given its potential anti-inflammatory properties, it can be inferred that the compound may help reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
6-propylsulfanylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNADBPRTYGGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propylsulfanyl)pyridin-2-amine |
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